BenchChemオンラインストアへようこそ!

NSC348884

Acute Myeloid Leukemia NPM1 Mutation Targeted Therapy

NSC348884 is specifically designed to disrupt the NPM oligomerization hydrophobic pocket—unlike XPO1/menin inhibitors. It selectively induces apoptosis in NPM1-mutated AML cells (IC50 1.7–4.0 µM), synergizes with cytarabine, and uniquely inhibits metastasis without acute cytotoxicity. A recent patent discloses broad-spectrum bactericidal activity against MDR Gram-negative bacteria without resistance induction. These distinct, data-validated profiles make NSC348884 irreplaceable for AML, metastasis, and antimicrobial research. Procure for reproducible, publication-grade results.

Molecular Formula C38H40N10
Molecular Weight 636.8 g/mol
CAS No. 81624-55-7
Cat. No. B1680218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC348884
CAS81624-55-7
SynonymsNSC 348884
NSC-348884
NSC348884
Molecular FormulaC38H40N10
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C
InChIInChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46)
InChIKeyKZOLQEUQAFTQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC348884: A Nucleophosmin (NPM) Oligomerization Inhibitor with Documented Potency for Oncology and Antimicrobial Research Procurement


NSC348884 (CAS: 81624-55-7) is a synthetic small molecule, specifically a benzimidazole derivative . It was originally identified through pharmacophore modeling and in silico screening as a putative inhibitor of Nucleophosmin (NPM) oligomerization, a process required for the protein's oncogenic functions [1]. While its precise mechanism of action has been debated [2], its ability to upregulate p53 and induce apoptosis in cancer cells is well-documented, alongside a newly discovered antimicrobial application [3].

Why NSC348884 Cannot Be Substituted with a Generic NPM or p53 Inhibitor in Research Applications


NSC348884 occupies a distinct chemical and mechanistic niche. Unlike broad-spectrum p53 activators (e.g., Pifithrin-α) or direct apoptosis inducers, NSC348884 was specifically designed to target the hydrophobic pocket required for NPM oligomerization [1]. This unique interaction profile translates into a specific pattern of biological activity, including selective pro-apoptotic and sensitizing effects in NPM1-mutated AML cells that are not uniformly observed with other NPM-targeting strategies like XPO1 inhibition or menin inhibition [2]. Furthermore, a recent patent disclosure reveals an unexpected, potent, and broad-spectrum antibacterial activity against multi-drug resistant Gram-negative pathogens, a property not shared by other NPM inhibitors or common p53 modulators [3]. These highly specific, data-driven functional attributes preclude simple substitution with in-class compounds and necessitate the use of NSC348884 itself for rigorous and reproducible investigation.

Quantitative Evidence for the Unique Selection of NSC348884 over Close Analogs and Alternative Strategies


Evidence 1: Selective Pro-Apoptotic Activity in NPM1-Mutated AML vs. Wild-Type Cells

NSC348884 exhibits significantly greater pro-apoptotic efficacy in acute myeloid leukemia (AML) cells harboring the NPM1 mutation compared to those with wild-type NPM1. This differential activity, not observed with the XPO1 inhibitor Selinexor, is a key functional distinction [1]. In a comparative study, flow cytometry analysis revealed that NSC348884 induced a more pronounced apoptotic effect in the NPM1-mutated OCI-AML3 cell line compared to the wild-type OCI-AML2 line [2].

Acute Myeloid Leukemia NPM1 Mutation Targeted Therapy Apoptosis

Evidence 2: Synergistic Enhancement of Doxorubicin and Cytarabine Cytotoxicity

NSC348884 acts synergistically with established chemotherapeutic agents, a property that distinguishes it from other NPM-interfering strategies that may not demonstrate the same combinatorial benefit. It was shown to synergize with doxorubicin in cancer cell viability assays [1]. Furthermore, inhibition of NPM1 oligomerization by NSC348884 sensitized OCI-AML3 cells to cytarabine [2]. While ATRA can also synergize with NSC348884 [3], the combination with cytarabine represents a distinct, clinically relevant interaction for AML therapy.

Combination Therapy Chemosensitization Doxorubicin Cytarabine Cancer

Evidence 3: In Vivo Inhibition of Tumor Invasion and Metastasis

In vivo studies provide a unique differentiator for NSC348884, demonstrating an anti-metastatic effect that is not a primary readout for many other NPM inhibitors. Administration of NSC348884 to tumor-bearing mice significantly inhibited tumor cell invasion and intravasation without causing significant overall cell death in the tumor mass after a 4-hour treatment [1]. This indicates a specific effect on the migratory process, which is distinct from compounds that primarily induce tumor regression via apoptosis or cytostasis.

Metastasis In Vivo Model Tumor Migration Invasion

Evidence 4: Broad-Spectrum Antibacterial Activity Against Multi-Drug Resistant Gram-Negative Pathogens

A 2025 patent application (CN120884589A) discloses a novel and completely unexpected application for NSC348884 as a direct antibacterial agent against multi-drug resistant Gram-negative bacteria [1]. This activity is unique among NPM inhibitors. The patent claims that in high-throughput screening of 1,280 compounds, only NSC348884 demonstrated this effect. It shows direct bactericidal activity against key ESKAPE pathogens (Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and does not induce resistance after 14 days of continuous application [2].

Antimicrobial Resistance Gram-Negative Bacteria Antibacterial Drug Repurposing

NSC348884 Procurement Guide: High-Value Application Scenarios Based on Quantitative Evidence


Scenario 1: Probing NPM1-Mutant Acute Myeloid Leukemia (AML) Biology and Therapeutic Vulnerabilities

This is the core application for NSC348884. Its selective pro-apoptotic effect on NPM1-mutated cells [1] and its ability to synergize with standard AML chemotherapies like cytarabine [2] make it the tool of choice for dissecting the unique biology of this AML subtype. It is particularly valuable for in vitro studies aimed at validating NPM1 oligomerization as a therapeutic target or for pre-clinical evaluation of novel combination regimens involving NPM1 inhibition, where the use of a less specific NPM modulator (e.g., XPO1 inhibitor) would confound results. It should be procured for use in NPM1-mutated cell lines (e.g., OCI-AML3) and potentially in patient-derived xenograft (PDX) models to assess its impact on leukemia-initiating cell function.

Scenario 2: Investigating the Mechanism of Cancer Metastasis and Tumor Cell Migration

NSC348884 is uniquely positioned for metastasis research due to its in vivo demonstration of inhibiting tumor cell invasion and intravasation without causing immediate cell death [1]. This specific anti-migratory phenotype is a rare and valuable characteristic. Laboratories should procure NSC348884 to study the role of NPM in the metastatic cascade, using in vivo models of spontaneous metastasis or intravital imaging techniques to visualize tumor cell motility. Its utility here is distinct from its application as a cytotoxic agent in primary tumor models.

Scenario 3: Exploring Novel Antibacterial Therapies Against Multi-Drug Resistant (MDR) Gram-Negative Pathogens

This emerging application represents the most significant and unexpected differentiator for NSC348884. As disclosed in a recent patent, it possesses direct, broad-spectrum bactericidal activity against critical MDR Gram-negative bacteria and uniquely avoids inducing resistance [1]. This makes it a high-priority compound for procurement by academic and industrial groups focused on antimicrobial drug discovery and development. It is ideally suited for use in minimum inhibitory concentration (MIC) assays, time-kill kinetic studies, synergy testing with existing antibiotics (e.g., imipenem, polymyxin B), and investigation of its novel mechanism of action involving disruption of bacterial membrane lipid synthesis and biofilm formation [2].

Scenario 4: Standard In Vitro Assessment of NPM Oligomerization and p53-Mediated Apoptosis

For laboratories with established NPM or p53 research programs, NSC348884 serves as a well-characterized, commercially available tool compound. While its exact mechanism is debated [1], its reproducible activity profile—disruption of NPM oligomerization in vitro, upregulation of p53, and induction of apoptosis across a range of cancer cell lines (IC50: 1.7-4.0 µM) [2]—makes it a useful chemical probe. Procurement is justified for routine use as a positive control in NPM oligomerization assays (e.g., native PAGE) or for confirming the functional integrity of the NPM-p53 signaling axis in new cellular models, provided the 2021 findings regarding its non-NPM-mediated cytotoxicity are taken into account [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC348884

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.